1-[(3-Fluorophenyl)methyl]-4-methylpiperazine
CAS No.: 414875-38-0
Cat. No.: VC7528487
Molecular Formula: C12H17FN2
Molecular Weight: 208.28
* For research use only. Not for human or veterinary use.
![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine - 414875-38-0](/images/structure/VC7528487.png)
Specification
CAS No. | 414875-38-0 |
---|---|
Molecular Formula | C12H17FN2 |
Molecular Weight | 208.28 |
IUPAC Name | 1-[(3-fluorophenyl)methyl]-4-methylpiperazine |
Standard InChI | InChI=1S/C12H17FN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 |
Standard InChI Key | HYNSEYRWDKTDMF-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine consists of a piperazine ring substituted with a methyl group at the 4-position and a 3-fluorobenzyl moiety at the 1-position. This arrangement creates distinct electronic and steric properties that influence its reactivity and biological interactions.
Molecular Formula:
Molecular Weight: 206.26 g/mol
IUPAC Name: 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine
Key physicochemical parameters include:
Property | Value/Description | Source |
---|---|---|
logP (Partition Coefficient) | 2.1 (Predicted) | Calculated |
Hydrogen Bond Acceptors | 3 | PubChem |
Hydrogen Bond Donors | 0 | PubChem |
Polar Surface Area | 15.3 Ų | PubChem |
The fluorine atom at the meta position of the benzyl group enhances electronegativity, potentially improving membrane permeability compared to non-fluorinated analogs.
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized through nucleophilic substitution reactions. A representative pathway involves:
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Alkylation of 4-Methylpiperazine:
Reaction conditions typically employ:
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Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile
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Base: Triethylamine or potassium carbonate
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Temperature: 60–80°C for 12–24 hours
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Yield: 65–78% after column chromatography
Industrial Production Considerations
Scale-up processes may utilize continuous flow reactors to improve reaction efficiency and safety. Key optimization parameters include:
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Residence time reduction to 2–4 hours
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Catalyst recycling systems
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In-line purification using scavenger resins
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, CDCl):
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δ 7.25–7.15 (m, 1H, Ar-H)
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δ 6.95–6.85 (m, 2H, Ar-H)
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δ 3.50 (s, 2H, N-CH-Ar)
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δ 2.40–2.20 (m, 8H, Piperazine-H)
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δ 2.10 (s, 3H, N-CH)
NMR (100 MHz, CDCl):
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δ 163.5 (d, , C-F)
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δ 140.2–115.3 (Aromatic C)
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δ 55.1 (N-CH-Ar)
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δ 52.4–46.8 (Piperazine C)
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δ 45.2 (N-CH)
Mass Spectrometry
ESI-MS: m/z 207.1 [M+H] (Calculated: 206.26)
Pharmacokinetic Predictions
Parameter | Value | Method |
---|---|---|
Oral Bioavailability | 68% | SwissADME Prediction |
Plasma Protein Binding | 92% | pkCSM Algorithm |
Half-Life | 4.2 hours | ADMETLab 2.0 |
CYP3A4 Inhibition | Low Risk (IC > 50 μM) | PreADMET Analysis |
These predictions suggest favorable pharmacokinetic properties for central nervous system targets .
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | D Affinity | logP |
---|---|---|---|
1-[(3-Fluorophenyl)methyl]-4-methylpiperazine | Reference Compound | 120 nM | 2.1 |
1-Benzyl-4-methylpiperazine | Lacks fluorine substituent | 150 nM | 2.4 |
1-(4-Fluorobenzyl)-4-methylpiperazine | Para-fluorine position | 95 nM | 2.0 |
1-(3-Chlorobenzyl)-4-methylpiperazine | Chlorine substitution | 110 nM | 2.8 |
The meta-fluorine configuration appears optimal for balancing receptor affinity and lipophilicity .
Regulatory Status and Patent Landscape
The compound remains available for research use through specialty chemical suppliers, with purity grades typically exceeding 98%.
Future Research Directions
Critical knowledge gaps requiring investigation include:
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Comprehensive receptor binding assays
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In vivo pharmacokinetic studies
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Chronic toxicity profiling
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Structure-activity relationship optimization
Advanced molecular dynamics simulations could elucidate precise binding modes at dopamine and serotonin receptors .
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